4-Methylthio-2-oxobutanoate

glucosinolate biosynthesis methylthioalkylmalate synthase substrate specificity

MTOB is the only 2-oxo acid with resolved CtBP1/2 crystal structures (PDB: 4LCE, 4LCJ), driving 19.4% gene expression variation—non-substitutable by chain-elongated or non-sulfur analogs. It uniquely rescues methionine-dependent tumor cells at low concentrations while inducing apoptosis at higher doses, and serves as the universal C3 starter for aliphatic glucosinolate biosynthesis. Essential for dissecting the methionine salvage pathway, CtBP inhibition, and polyamine regulation.

Molecular Formula C5H7O3S-
Molecular Weight 147.17 g/mol
Cat. No. B1231810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthio-2-oxobutanoate
Synonyms2-keto-4-methylthiobutanoic acid
2-keto-4-methylthiobutyrate
2-keto-4-methylthiobutyric acid
2-keto-4-methylthiobutyric acid, calcium salt
2-keto-4-methylthiobutyric acid, monosodium salt
2-keto-4-thiomethylbutyrate
2-ketothiomethylbutyric acid
2-oxo-4-thiomethylbutyric acid
4-methylmercapto-2-oxobutyrate
4-methylthio-2-ketobutyric acid
4-methylthio-2-oxobutanoate
4-methylthio-2-oxobutanoic acid
4-methylthio-2-oxobutyric acid
alpha-keto-gamma-methiolbutyrate
alpha-ketomethionine
alpha-oxo-gamma-methylthiobutyric acid
alpha-oxomethionine
gamma-methiol-keto-butyric acid
S-methyl-alpha-ketobutyric acid
Molecular FormulaC5H7O3S-
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCSCCC(=O)C(=O)[O-]
InChIInChI=1S/C5H8O3S/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1
InChIKeySXFSQZDSUWACKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthio-2-oxobutanoate (MTOB) Procurement Guide: Methionine Salvage Intermediate and Differential Research Tool


4-Methylthio-2-oxobutanoate (MTOB; CAS 583-92-6 as free acid; sodium salt CAS 51828-97-8), also referred to as 2-oxo-4-methylthiobutanoic acid or α-keto-γ-methylthiobutyric acid, is a 2-oxo monocarboxylic acid anion derived from L-methionine via methionine transaminase action [1]. It occupies the penultimate position in the universal methionine salvage pathway (MTA cycle), where it serves as the direct precursor to L-methionine through transamination and to methional through oxidative decarboxylation [2]. Unlike generic 2-oxo acids, MTOB possesses a methylthioether side chain that confers distinct enzyme recognition properties, making it irreplaceable by chain-elongated analogs (e.g., 5-methylthio-2-oxopentanoate) or non-sulfur 2-oxo acids in multiple validated biochemical contexts.

Why 4-Methylthio-2-oxobutanoate Cannot Be Replaced by Generic 2-Oxo Acids or Chain-Elongated Analogs


Generic substitution of MTOB with structurally related 2-oxo acids fails because the methylthioether moiety and the four-carbon backbone are jointly required for specific molecular recognition in at least four independent biochemical contexts: (i) methylthioalkylmalate synthase (MAMS) discriminates against non-sulfur analogs by up to 5-fold in catalytic efficiency [1]; (ii) C-terminal binding proteins (CtBP1/2) possess a substrate-binding pocket with a conserved tryptophan and a hydrophilic cavity that are uniquely engaged by MTOB and absent from all other d-isomer-specific 2-hydroxyacid dehydrogenases [2]; (iii) MTOB, but not chemically related compounds, produces growth inhibition and apoptosis in human cell lines [3]; and (iv) MTOB exerts quantitatively and mechanistically distinct transcriptional effects compared to the synthetic CtBP inhibitor 4-Cl-HIPP [4]. These orthogonal lines of evidence demonstrate that MTOB occupies a non-substitutable niche that cannot be filled by close analogs, chain-extended homologs, or synthetic mimetics without loss of the specific biological readout.

Quantitative Differential Evidence for 4-Methylthio-2-oxobutanoate Against Closest Analogs and Inhibitors


MAMS Substrate Discrimination: 4-MTOB vs. 5-Methylthio-2-oxopentanoate and Non-Sulfur 2-Oxohexanoate

Methylthioalkylmalate synthase (MAMS; EC 2.3.3.17), the committed enzyme of methionine-derived aliphatic glucosinolate biosynthesis, discriminates between 2-oxo acid substrates based on both chain length and sulfur content. 4-Methylthio-2-oxobutanoate (4-MTOB; C3 backbone) retains 86% of the activity measured for the chain-elongated analog 5-methylthio-2-oxopentanoate (5-MTOP; C4 backbone, set as 100% reference), whereas the desulfurized analog 2-oxohexanoate (C3 backbone without sulfur) exhibits only 17% activity relative to the same reference . This 5.1-fold activity differential between 4-MTOB and its non-sulfur isostere demonstrates a strict requirement for the methylthio group that is independent of chain length. Furthermore, 4-MTOB serves as a substrate for all three Arabidopsis MAMS isoforms (MAM1, MAM2, and MAM3), whereas 5-MTOP is accepted only by MAM1 and MAM3, and longer-chain substrates (≥C7) are restricted to MAM3 alone [1]. This isoform-selectivity profile establishes 4-MTOB as the universal entry substrate for the entire glucosinolate chain-elongation pathway.

glucosinolate biosynthesis methylthioalkylmalate synthase substrate specificity Brassica

CtBP Dehydrogenase Domain Binding: MTOB Engages Unique Structural Features Absent from All Other d2-HDH Enzymes

Crystal structures of human CtBP1 and CtBP2 in complex with MTOB and NAD⁺ (PDB: 4LCJ, 4LCE) revealed two structural features that are not present in any other d-isomer-specific 2-hydroxyacid dehydrogenase (d2-HDH) family member: (i) a conserved tryptophan residue (Trp318/Trp324 in CtBP1/CtBP2) that forms a hydrophobic contact with the methylthio group of MTOB and is predicted to govern substrate specificity, and (ii) a hydrophilic cavity that links MTOB with the NAD⁺ phosphate [1]. These features were identified through direct comparison with glyoxylate reductase/hydroxypyruvate reductase (GRHPR) and phosphoglycerate dehydrogenase (PHGDH), which lack both the tryptophan and the cavity. Additionally, MTOB exhibits substrate inhibition of CtBP dehydrogenase activity, a kinetic behavior not observed with generic 2-oxo acid substrates [2]. In a direct transcriptional comparison, MTOB drove 19.4% of global gene expression variation in J774.1 macrophage cells, whereas the synthetic CtBP inhibitor 4-Cl-HIPP affected only 3.9% of variation, establishing that MTOB exerts a quantitatively distinct and broader transcriptional influence [3].

CtBP transcriptional corepressor dehydrogenase cancer target substrate inhibition

Methionine-Dependent Cell Growth Rescue: MTOB Matches Methionine Efficacy with Differential Intracellular Fate in Transformed vs. Normal Cells

In methionine-dependent transformed cells, 4-methylthio-2-oxobutanoate (MTOB) at 0.1 mM supported a growth rate comparable to that achieved with 0.1 mM L-methionine (Met), demonstrating functional equivalence as a methionine surrogate [1]. However, the intracellular handling of MTOB diverges sharply between transformed and normal cells. Following treatment with the transaminase inhibitor 3c, [³⁵S]MTOB accumulated to 48% in HeLa cells but only 12% in normal MRC-5 fibroblasts, representing a 4-fold differential. Conversely, [³⁵S]Met formed from [³⁵S]MTOB increased 3.7-fold in inhibitor-treated MRC-5 cells (showing only 20% growth inhibition) but decreased 38% in HeLa cells (showing 80% growth inhibition) [1]. Critically, the growth arrest in HeLa cells could not be rescued by adding a 10-fold excess of exogenous methionine, indicating that MTOB itself, rather than its downstream product methionine, possesses a growth-regulatory function unique to transformed cells [1]. This dichotomy between growth rescue by MTOB and the inability of excess methionine to reverse MTOB transaminase inhibition establishes a methionine-independent role for MTOB in proliferation control that is not replicated by methionine or other salvage pathway intermediates.

methionine dependence tumor metabolism MTOB transaminase HeLa MRC-5

MTOB-Specific Growth Inhibition and Apoptosis: No Activity from Chemically Related Compounds

Tang et al. (2006) demonstrated that MTOB inhibits the growth of multiple human cell lines in a dose-dependent manner with specificity that is not shared by any other chemically related compound tested [1]. The authors explicitly state: 'Growth inhibition was specific for MTOB as we did not observe any inhibition with other chemically related compounds' [1]. Furthermore, MTOB was directly compared head-to-head with difluoromethylornithine (DFMO), the canonical irreversible inhibitor of ornithine decarboxylase (ODC), for apoptosis induction. MTOB was found to be a more potent inducer of apoptosis than DFMO and, unlike DFMO, MTOB-induced apoptosis was accompanied by a lack of caspase-3/7 activation and could proceed in p53-null cells [1]. This pharmacological profile distinguishes MTOB from DFMO both quantitatively (greater potency) and mechanistically (caspase-independent, p53-independent pathway), establishing that MTOB's pro-apoptotic activity is not merely a consequence of ODC downregulation but proceeds through independent mechanisms.

apoptosis polyamine metabolism ornithine decarboxylase cancer cell lines DFMO

Polyamine Biosynthesis Regulation: MTOB Represses ODC Activity in MTAP-Deleted Cells Where Upstream Intermediates Cannot Compensate

In cells lacking methylthioadenosine phosphorylase (MTAP), a common genetic lesion in human tumors, the methionine salvage pathway is blocked upstream of MTOB. Subhi et al. (2003) demonstrated that addition of exogenous MTOB to MTAP-deleted Saccharomyces cerevisiae (meu1Δ) and human MCF-7 breast adenocarcinoma cells repressed ornithine decarboxylase (ODC) activity, directly establishing MTOB as a negative regulator of polyamine biosynthesis [1]. In meu1Δ yeast, ODC activity was elevated 8-fold relative to wild-type, and exogenous MTOB reversed this elevation. The regulatory function is position-specific within the pathway: upstream intermediates (MTA, 5'-methylthioribose-1-phosphate) cannot substitute for MTOB, because the enzymatic block prevents their conversion to MTOB. This creates a scenario where only the penultimate pathway compound—MTOB—can restore polyamine homeostasis, making it uniquely valuable for studying the metabolic consequences of MTAP deletion in cancer.

polyamine biosynthesis ornithine decarboxylase MTAP deletion tumor metabolism methionine salvage

MTOB Transaminase Transition-State Inhibitor Selectivity: MEEP Is 20-Fold More Effective Than D-AH in Apoptosis Induction

Quash et al. (2004) developed two classes of inhibitors targeting MTOB transaminase (EC 2.6.1.-), the enzyme that converts MTOB to methionine: the amine acceptor analogue L-methionine ethyl ester pyridoxal (MEEP) and the amine donor analogue D-aspartate β-hydroxamate (D-AH). In a direct comparison within the same study, MEEP was found to be 20-fold more effective than D-AH in inducing apoptosis [1]. Mechanistically, MEEP acts as an irreversible inhibitor of MTOB transaminase in HeLa cells (but not of the purified rat liver enzyme, attributed to pre-bound pyridoxal phosphate), whereas D-AH is a noncompetitive reversible inhibitor of the purified enzyme [1]. This 20-fold differential in functional apoptotic output, combined with the divergent inhibition mechanisms, demonstrates that the MTOB transaminase active site discriminates sharply between inhibitor chemotypes. The existence of this differential validates MTOB transaminase as a target whose inhibition can be tuned across a 20-fold dynamic range depending on inhibitor chemistry, a property that is inseparable from the unique structure of the MTOB substrate itself.

MTOB transaminase transition-state inhibitor MEEP D-AH apoptosis HeLa

Validated Application Scenarios for 4-Methylthio-2-oxobutanoate in Research and Industrial Procurement


Cancer Metabolism: Methionine Dependence and MTOB Transaminase Targeting

MTOB is the only metabolite that can simultaneously (i) rescue growth of methionine-dependent tumor cells in methionine-free media at low concentrations (0.1 mM) and (ii) induce apoptosis at elevated concentrations, with the growth-rescue function not reproducible by a 10-fold excess of methionine [1]. This dual, concentration-dependent behavior makes MTOB an essential tool for dissecting the methionine-dependence phenotype and for screening MTOB transaminase inhibitors such as MEEP, which shows 20-fold greater apoptotic potency than D-AH in HeLa cells [2].

CtBP Oncogene Target Validation and Inhibitor Development

The crystal structures of CtBP1 and CtBP2 in complex with MTOB (PDB: 4LCE, 4LCJ) provide the only experimentally resolved view of a native substrate-analog occupying the CtBP dehydrogenase domain, revealing a conserved tryptophan and a hydrophilic cavity that are absent from all other d2-HDH enzymes [3]. These features form the structural basis for designing CtBP-selective inhibitors. MTOB itself drives 19.4% of gene expression variation compared to only 3.9% for the synthetic inhibitor 4-Cl-HIPP, making it the preferred reference compound for RNA-seq-based transcriptional benchmarking of CtBP-targeting molecules [4].

Plant Specialized Metabolism: Glucosinolate Chain Elongation Research

As the only 2-oxo acid substrate accepted by all three Arabidopsis MAMS isoforms (MAM1, MAM2, MAM3), MTOB is the universal C3 starter unit for methionine-derived aliphatic glucosinolate biosynthesis [5]. Its 86% relative activity compared to 5-MTOP and marked superiority over the non-sulfur analog 2-oxohexanoate (17% activity) make it indispensable for in vitro reconstitution of the chain-elongation cycle and for structural studies of MAMS substrate specificity [6].

Polyamine Metabolism and MTAP-Deleted Tumor Models

In MTAP-deleted cancer cells, MTOB is the sole commercially available metabolite that can bypass the genetic lesion to repress ODC activity and normalize polyamine pools [7]. Its ability to induce apoptosis through an ODC-independent, p53-independent mechanism—unlike the standard ODC inhibitor DFMO—makes it a critical chemical probe for distinguishing ODC-dependent from ODC-independent effects on polyamine homeostasis and cell survival [8].

Quote Request

Request a Quote for 4-Methylthio-2-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.